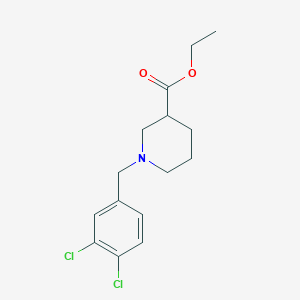
N-(4-chlorophenyl)-N'-(2-fluorobenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-(2-fluorobenzyl)urea, also known as CEP-28122, is a small molecule inhibitor that targets the receptor tyrosine kinase EphB4. This compound has gained attention in scientific research due to its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
N-(4-chlorophenyl)-N'-(2-fluorobenzyl)urea binds to the ATP binding site of the EphB4 receptor tyrosine kinase, preventing its activation by ligands such as ephrin-B2. This inhibition leads to the suppression of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cancer cell growth and survival. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on EphB4 receptor tyrosine kinase, with minimal effects on other kinases. This selectivity is important in avoiding off-target effects and minimizing toxicity. In addition, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it a promising candidate for further development as a cancer therapeutic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-N'-(2-fluorobenzyl)urea has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified for use in cell-based and animal studies. It has also been shown to have good selectivity and pharmacokinetic properties, which make it a promising candidate for further development as a cancer therapeutic. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its downstream effects on cancer cells. In addition, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-N'-(2-fluorobenzyl)urea. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the use of this compound in combination with immunotherapy to enhance the immune response against cancer cells. Additionally, further studies are needed to understand the downstream effects of this compound on cancer cells and to identify biomarkers that can predict response to treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to determine its optimal dosing and treatment regimen.
Métodos De Síntesis
N-(4-chlorophenyl)-N'-(2-fluorobenzyl)urea can be synthesized using a multi-step process that involves the reaction of 4-chloroaniline with 2-fluorobenzyl isocyanate to form the intermediate 4-chlorophenyl-N-(2-fluorobenzyl)carbamate. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product, this compound. The synthesis method of this compound has been optimized to improve its yield and purity for use in scientific research.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N'-(2-fluorobenzyl)urea has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, prostate cancer, and glioblastoma. This compound acts by blocking the activation of the EphB4 receptor tyrosine kinase, which is overexpressed in many cancer cells. This inhibition leads to the suppression of downstream signaling pathways that promote cancer cell growth and survival.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[(2-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c15-11-5-7-12(8-6-11)18-14(19)17-9-10-3-1-2-4-13(10)16/h1-8H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWHJPLHRTVKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(2-fluorophenyl)-N-{[1-(1-piperidinyl)cyclopentyl]methyl}-1,2,4-triazin-3-amine](/img/structure/B5034261.png)
![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}isonicotinamide](/img/structure/B5034262.png)
![4-[6-(2,6-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5034268.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B5034272.png)
![1-cyclohexyl-4-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperazine](/img/structure/B5034280.png)
![5-(2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine](/img/structure/B5034298.png)
![3-methyl-1-phenyl-5-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-thieno[2,3-c]pyrazole](/img/structure/B5034301.png)
![2-[(5-butyl-5-cyclohexyl-4-oxo-3,4,4a,5,6,10b-hexahydrobenzo[h]quinazolin-2-yl)thio]acetamide](/img/structure/B5034332.png)
![methyl (4-{[1-(4-isopropylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5034339.png)
![7,9-dimethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5034340.png)

![1-(1H-imidazol-2-ylmethyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine bis(trifluoroacetate)](/img/structure/B5034347.png)


